1-(4-Bromopyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone
Overview
Description
1-(4-Bromopyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone is a heterocyclic compound that features both bromine and nitro functional groups attached to pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromopyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone typically involves the reaction of 4-bromopyrazole with 4-nitropyrazole in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydride
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Elevated temperatures, typically around 80-100°C
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromopyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(4-Bromopyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Bromopyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloropyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone
- 1-(4-Bromopyrazol-1-yl)-2-(4-aminopyrazol-1-yl)ethanone
- 1-(4-Bromopyrazol-1-yl)-2-(4-methylpyrazol-1-yl)ethanone
Uniqueness
1-(4-Bromopyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone is unique due to the presence of both bromine and nitro groups, which can significantly influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Properties
IUPAC Name |
1-(4-bromopyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN5O3/c9-6-1-11-13(3-6)8(15)5-12-4-7(2-10-12)14(16)17/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUZJKAQTRCLMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)N2C=C(C=N2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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